![molecular formula C25H20FN3O3 B2502036 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-65-4](/img/structure/B2502036.png)
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its versatile applications in the field of organic electronics and sensing. Pyrazoloquinoline derivatives exhibit a range of photophysical properties that make them suitable for use as fluorescent molecular sensors and in light-emitting devices .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazoloquinoline core followed by the introduction of various substituents that can alter the compound's properties. For example, the synthesis of 1-hydroxypyrazoloquinolines has been achieved through a sequence of reactions starting from 1-benzyloxypyrazole, with the pyridine ring being formed via cyclization of a formyl group with an amino or iminophosphorane group . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, with the introduction of methoxy and fluorophenyl groups to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline moiety. The introduction of various substituents, such as methoxy and fluorophenyl groups, can significantly influence the electronic distribution within the molecule, affecting its photophysical properties . The specific electronic effects of the substituents on the compound would likely be similar, with the potential for intramolecular charge transfer and altered electron distribution.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can participate in a variety of chemical reactions, including protonation and deprotonation processes that can affect their fluorescence properties. For instance, the fluorescence of certain pyrazoloquinoline derivatives is quenched in the presence of protic acids but is stable in organic solvents and in the presence of weak acids and bases. This quenching process is reversible, indicating the potential for these compounds to be used in pH sensing applications . The compound may exhibit similar behavior in response to changes in the chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. These compounds are known for their solvatochromic behavior, where changes in solvent polarity can lead to shifts in their photoluminescent spectra. Methoxy and carboethoxy derivatives of pyrazoloquinoline, for example, show strong solvatochromism and electron transfer effects, which are important for their applications in electroluminescent devices . The compound "1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline" would likely exhibit similar solvatochromic properties and could be a candidate for use in organic electronics due to its potential for strong electron transfer effects and tunable emission properties.
Applications De Recherche Scientifique
Fluorescent Applications and Sensor Development
Quinoline derivatives, including pyrazolo[3,4-b]quinoline derivatives, are known for their efficient fluorescence properties. They are widely used in biochemistry and medicine for studying various biological systems. The fluorophores based on fused aromatic systems like these derivatives are applied in light-emitting devices due to their stable fluorescence in both organic solvents and aqueous solutions, even in the presence of proton donors like HCl. Their fluorescence quenching process in the presence of protic acid is reversible, which makes them suitable for applications in reversible quenching of fluorescence studies (Linping Mu et al., 2010; M. Mac et al., 2010).
Supramolecular Chemistry
The study of supramolecular aggregation in dihydrobenzopyrazoloquinolines highlights the potential of quinoline derivatives in the field of supramolecular chemistry. These compounds have shown diverse dimensionality in their supramolecular aggregation, which is influenced by substitution patterns. Such structural variations offer insights into designing molecular assemblies with specific properties (J. Portilla et al., 2005).
Synthesis and Chemical Transformations
Research on the synthesis and transformations of quinoline derivatives sheds light on their versatility in chemical reactions. These studies provide foundational knowledge for developing new synthetic pathways and enhancing the understanding of their chemical behavior. Efficient synthesis methods are crucial for producing these compounds on a large scale, which is essential for their application in various fields of research (I. Aleksanyan et al., 2013; Markus Bänziger et al., 2000).
Photophysical and Electrochemical Properties
Studies on the influence of fluorine on the photophysical and electrochemical properties of pyrazolo[3,4-b]quinoline derivatives indicate that the introduction of fluorine atoms can significantly modify their properties. These modifications include changes in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position, making these derivatives interesting candidates for further research in materials science and sensor development (P. Szlachcic et al., 2018).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-30-18-10-4-15(5-11-18)24-20-14-27-21-13-23(32-3)22(31-2)12-19(21)25(20)29(28-24)17-8-6-16(26)7-9-17/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWATFFVIBZPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
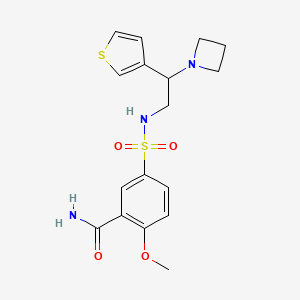

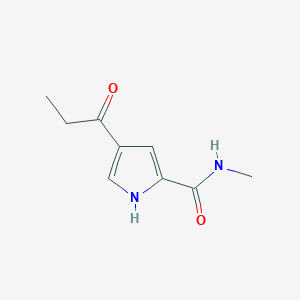
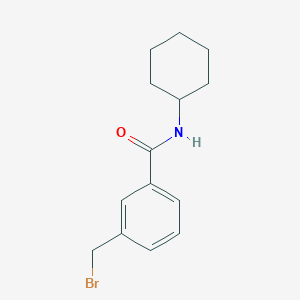

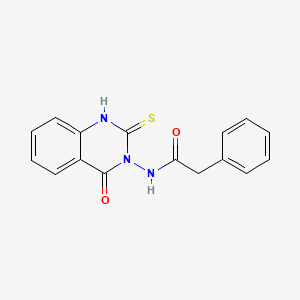
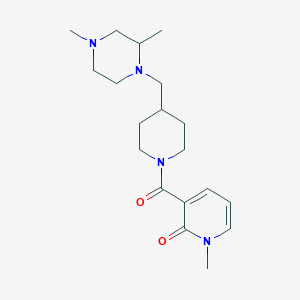

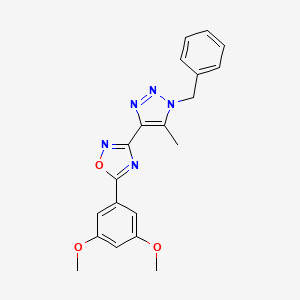
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)